Aqueous Solubility vs. Parent Scaffold
The introduction of the N1-methyl and C3-amino groups onto the 1H-pyrazolo[3,4-b]pyridine core drastically increases predicted aqueous solubility, a key determinant of in vitro assay compatibility and in vivo bioavailability . The unsubstituted parent scaffold, 1H-pyrazolo[3,4-b]pyridine, is predicted to be moderately soluble . In contrast, the target compound's computational ESOL Log S is -1.67, translating to a predicted solubility of 3.15 mg/mL (21.2 mM) .
| Evidence Dimension | Predicted Aqueous Solubility (Log S and mg/mL) |
|---|---|
| Target Compound Data | Log S (ESOL) = -1.67; Solubility = 3.15 mg/mL (0.0212 mol/L) |
| Comparator Or Baseline | Parent 1H-pyrazolo[3,4-b]pyridine: Log S (ESOL) = -2.20 (Moderately soluble class) |
| Quantified Difference | ΔLog S = 0.53; Target compound is ~3.4-fold more soluble (qualitative estimate based on log S difference) . |
| Conditions | Computational prediction using the ESOL topological method (Delaney JS. 2004 J. Chem. Inf. Model.). |
Why This Matters
Improved aqueous solubility facilitates more robust and reproducible biochemical and cell-based assays by reducing the need for organic co-solvents like DMSO.
